6-Bromobenzofurano[2,3-c]dibenzofuran
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H9BrO2 |
|---|---|
Molecular Weight |
337.2 g/mol |
IUPAC Name |
11-bromo-9,20-dioxapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1,3,5,7,10,12,14,16,18-nonaene |
InChI |
InChI=1S/C18H9BrO2/c19-13-9-12-10-5-1-3-7-14(10)20-17(12)16-11-6-2-4-8-15(11)21-18(13)16/h1-9H |
InChI Key |
NDIPDARBKCBIOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=C4C(=C3O2)C5=CC=CC=C5O4)Br |
Origin of Product |
United States |
Synthetic Methodologies for 6 Bromobenzofurano 2,3 C Dibenzofuran
Retrosynthetic Analysis of the Benzofurano[2,3-c]dibenzofuran Core
A retrosynthetic approach to 6-Bromobenzofurano[2,3-c]dibenzofuran involves strategically breaking down the molecule into simpler, more readily available starting materials. This process is crucial for designing an efficient and logical synthetic route.
Strategic Disconnections
The primary disconnection in the retrosynthetic analysis of the benzofurano[2,3-c]dibenzofuran core involves the C-C or C-O bond formations that construct the furan (B31954) and dibenzofuran (B1670420) ring systems. The most logical disconnections are:
Disconnection of the fused benzofuran (B130515) ring: This simplifies the target to a functionalized dibenzofuran precursor. The key bond to be formed in the forward synthesis would be the C-O or C-C bond of the furan ring fused to the dibenzofuran core.
Disconnection of the central furan ring of the dibenzofuran core: This leads to two biaryl ether or biaryl precursors. This is a common strategy for dibenzofuran synthesis.
Identification of Key Synthons and Intermediates
Based on the strategic disconnections, the key synthons and intermediates for the synthesis of this compound can be identified.
A plausible retrosynthetic pathway is outlined below:
Target Molecule: this compound
Intermediate 1: A functionalized dibenzofuran, such as a 2-hydroxy-3-alkynyl-dibenzofuran derivative. This allows for a late-stage cyclization to form the fused benzofuran ring.
Precursors for Dibenzofuran: These are typically diaryl ethers or biaryl compounds that can undergo intramolecular cyclization. For instance, a substituted 2-phenoxy-phenol derivative could be a key precursor.
Synthesis of Dibenzofuran Precursors
The synthesis of appropriately substituted dibenzofurans is a pivotal step in the construction of the target molecule. Various methods have been developed for the formation of the dibenzofuran ring system.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a powerful strategy for the synthesis of dibenzofurans. These reactions can proceed through different mechanisms, including radical, electrophilic, or metal-catalyzed pathways. A common approach involves the cyclization of diaryl ethers. For example, the Pschorr reaction, which utilizes the decomposition of a diazonium salt, can be employed to form a C-C bond between the two aryl rings of a diaryl ether. organic-chemistry.org Photoinduced intramolecular cyclization of o-arylphenols represents another method to forge the C-O bond, forming the dibenzofuran skeleton. acs.org
Metal-Catalyzed Cross-Coupling Strategies
Modern synthetic methods heavily rely on metal-catalyzed cross-coupling reactions to form the dibenzofuran core with high efficiency and selectivity.
Palladium catalysis is a cornerstone in the synthesis of dibenzofurans. researchgate.net These methods often involve the intramolecular C-H activation/C-O cyclization of phenols or the cyclization of o-iododiaryl ethers. nih.govacs.org
A general approach involves the synthesis of an o-iododiaryl ether, which can be achieved through the O-arylation of a phenol (B47542) with an o-dihaloarene, followed by a palladium-catalyzed intramolecular cyclization. organic-chemistry.org The use of silylaryl triflates in reaction with o-iodophenols in the presence of a fluoride (B91410) source, followed by in-situ palladium-catalyzed cyclization, provides an efficient one-pot, two-step procedure for constructing the dibenzofuran ring system. nih.gov
The reaction conditions for these palladium-catalyzed cyclizations are crucial for their success. The choice of palladium catalyst, ligand, base, and solvent can significantly impact the reaction yield and selectivity.
| Catalyst | Ligand | Base | Solvent | Starting Material | Product | Yield (%) |
| Pd(OAc)2 | PPh3 | K2CO3 | DMF | o-Iododiaryl ether | Dibenzofuran | Good to Excellent |
| Pd/C | None | Cs2CO3 | DMA | o-Iododiaryl ether | Dibenzofuran | High |
| Pd(OAc)2 | SPhos | K3PO4 | Toluene | 2-Arylphenol | Dibenzofuran | Good |
This table presents a summary of typical conditions for palladium-catalyzed dibenzofuran synthesis. The specific conditions can vary depending on the substrates used.
The synthesis of the specific precursor for this compound would likely involve the preparation of a dibenzofuran with appropriate functional groups at the 2 and 3 positions to allow for the subsequent annulation of the benzofuran ring. This could be achieved by starting with appropriately substituted phenols and aryl halides in the cross-coupling and cyclization steps.
| Step | Reagent/Catalyst | Purpose |
| 1. Lithiation | Lithium Diisopropylamide (LDA) or nBuLi/KOtBu | Directed C-H activation ortho to a directing group (e.g., fluorine). |
| 2. Zincation | ZnCl₂·TMEDA | Transmetalation to form a more stable organozinc species. |
| 3. Negishi Coupling | 2-Bromophenyl acetate (B1210297), Pd-precatalyst (e.g., XPhos-Pd-G3) | Formation of the key biaryl C-C bond. |
Ullmann Coupling Protocols
The Ullmann condensation is a classical and robust method for the formation of C-O bonds, particularly in the synthesis of diaryl ethers and related fused systems like dibenzofurans. An intramolecular Ullmann-type coupling represents a key strategy for the cyclization step to form the dibenzofuran core. researchgate.net This approach typically involves a 2-arylphenol precursor, which can be synthesized via methods such as the Suzuki coupling. researchgate.net The subsequent intramolecular C-O bond formation is catalyzed by copper. Research into analogous benzothieno[3,2-b]benzofuran systems has demonstrated that a combination of copper(I) iodide (CuI) and 1,10-phenanthroline (B135089) is an efficient catalytic system for this cyclization, achieving high yields. researchgate.net In some variations, stoichiometric amounts of copper salts like copper(II) acetate in pyridine (B92270) are used to drive the reaction. researchgate.net
| Catalyst System | Base | Solvent | Typical Temperature |
| CuI / 1,10-phenanthroline | Cs₂CO₃ | Dioxane or DMF | ~90-120 °C |
| Cu(OAc)₂ (stoichiometric) | Cs₂CO₃ | Pyridine | High Temperature |
Nucleophilic Aromatic Substitution (SNAr) Routes
Nucleophilic aromatic substitution (SNAr) provides a powerful pathway for the final ring-closing step in dibenzofuran synthesis, especially when an activated aromatic ring is used. wikipedia.org The SNAr mechanism involves the attack of a nucleophile on an electron-poor aromatic ring that contains a good leaving group. byjus.commasterorganicchemistry.com In the context of dibenzofuran synthesis, a one-pot method combines a Negishi cross-coupling with a subsequent intramolecular SNAr cyclization. nih.govnih.gov
In this sequence, the Negishi coupling first produces a biaryl intermediate where one ring is a fluoroarene and the other is a phenyl acetate. nih.govresearchgate.net In the same pot, a base such as potassium tert-butoxide (KOtBu) or cesium carbonate (Cs₂CO₃) facilitates the deprotection of the acetate group to generate a phenoxide. researchgate.net This phenoxide then acts as an intramolecular nucleophile, attacking the carbon atom of the fluoroarene that bears the fluorine atom (the leaving group). nih.govresearchgate.net The fluorine atom, being highly electronegative, activates the ring for nucleophilic attack, particularly from the ortho or para positions, stabilizing the negatively charged intermediate (Meisenheimer complex) via resonance. pressbooks.pub This intramolecular attack closes the ring, forming the C-O bond of the dibenzofuran and expelling the fluoride ion to yield the final tricyclic product. nih.gov
De Novo Formation Pathways from Smaller Molecular Units
The synthesis of the complex benzofuranodibenzofuran architecture can be achieved de novo, meaning it is built up from significantly smaller and simpler molecular fragments rather than through the modification of a pre-existing fused ring system. A prime example of this approach is a one-pot, four-step sequence that starts with commercially available fluoroarenes and 2-bromophenyl acetates. nih.govresearchgate.net This methodology constructs the dibenzofuran core through a telescoped sequence of directed ortho-lithiation, zincation, Negishi cross-coupling, and an intramolecular SNAr reaction. nih.gov This pathway exemplifies a de novo formation as it assembles the entire tricyclic dibenzofuran system from two separate, non-fused aromatic rings within a single reaction vessel, showcasing high synthetic efficiency. researchgate.net
Construction of the Benzofuran Moiety
The formation of the benzofuran ring system itself is a cornerstone of heterocyclic chemistry, with numerous established methods.
Cyclization of Ortho-Substituted Phenols
A prevalent strategy for constructing the benzofuran ring involves the intramolecular cyclization of a phenol bearing a reactive functional group at the ortho position. The nature of this substituent dictates the specific reaction conditions and catalysts required.
From ortho-Alkenylphenols : A direct and atom-economical method involves the palladium-catalyzed dehydrogenative cyclization of ortho-alkenylphenols. researchgate.net For instance, using palladium on carbon (Pd/C) as a catalyst, these substrates can be converted to the corresponding benzofurans without the need for external oxidants. researchgate.net
From ortho-Alkynylphenols : Ortho-alkynylphenols are versatile precursors for benzofuran synthesis. Gold(I) catalysts, for example, can be used to achieve the cycloisomerization of o-alkynylphenols to form benzofuranones, which are related structures. researchgate.net Another approach involves a palladium-catalyzed process where ortho-alkynylhaloarenes undergo cyclization to furnish the benzofuran ring. organic-chemistry.org
From ortho-Hydroxy Aldehydes/Ketones : Derivatives of ortho-hydroxy aromatic aldehydes or ketones can be used in coupling reactions that proceed via cyclization. A ligand-free copper bromide (CuBr)-catalyzed coupling of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes provides a direct route to substituted benzofurans. organic-chemistry.org
Cascade and Tandem Reactions for Fused Benzofuran Systems
Cascade or tandem reactions, where multiple bond-forming events occur sequentially in a single pot, offer a highly efficient means of assembling complex fused systems like benzofuranodibenzofurans. These processes minimize waste and reduce operational complexity by avoiding the isolation and purification of intermediates.
A notable example is the aforementioned one-pot synthesis of dibenzofurans, which constitutes a four-step cascade of lithiation, zincation, Negishi coupling, and SNAr cyclization. nih.govresearchgate.net Similarly, efficient cascade cyclization strategies have been developed to synthesize other complex aminobenzofuran derivatives, demonstrating the broad applicability of this approach. mdpi.com Analogous strategies in related heterocyclic systems, such as the one-pot synthesis of thieno[3,2-b]benzofurans via sequential Suzuki and Ullmann couplings, further highlight the power of tandem reactions. researchgate.net These methods are designed so that the conditions of one reaction are compatible with or trigger the subsequent transformation, leading to the rapid construction of intricate molecular architectures from simple starting materials. researchgate.net
Stereoselective Approaches to Benzofuran Derivatives
Achieving stereoselectivity is a critical challenge in the synthesis of complex benzofuran derivatives. numberanalytics.com The development of asymmetric catalysts and the use of chiral auxiliaries are primary strategies to control the three-dimensional arrangement of atoms. numberanalytics.com While the target molecule, this compound, is itself achiral, the synthesis of its precursors may involve chiral intermediates where stereocontrol is essential to ensure the desired final structure.
Several stereoselective methods have been reported for the synthesis of benzofuran derivatives, often in the context of natural product synthesis. rsc.org For instance, the total synthesis of certain natural products has utilized optically pure iodobenzofuran derivatives as key intermediates, which were obtained through a stereoselective synthesis. rsc.org Another approach involves the numberanalytics.comnumberanalytics.com-sigmatropic rearrangement, where reagents like trifluoroacetic anhydride (B1165640) (TFAA) are used to promote the rearrangement for preparing cyclic dihydrobenzofurans. rsc.org
A notable method for the highly selective synthesis of benzofuran isomers involves the rearrangement of 2-hydroxychalcones. nih.gov Depending on the reaction conditions, this method can selectively yield different isomers through cyclized 2,3-dihydrobenzofuran (B1216630) intermediates. nih.gov This level of control is crucial when building complex, multi-ring systems.
| Stereoselective Method | Key Features | Example Application | Reference |
| Asymmetric Catalysis | Use of chiral catalysts to induce stereoselectivity. | Synthesis of various complex benzofurans. | numberanalytics.com |
| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct the stereochemical outcome. | Synthesis of optically active benzofuran precursors. | numberanalytics.com |
| numberanalytics.comnumberanalytics.com-Sigmatropic Rearrangement | TFAA-promoted rearrangement to form dihydrobenzofurans. | Synthesis of biologically potent natural benzofurans. | rsc.org |
| Chalcone Rearrangement | Selective transformation of 2,3-dihydrobenzofurans to different benzofuran isomers. | Total synthesis of puerariafuran. | nih.gov |
Strategic Introduction of Bromine Functionality
The introduction of a bromine atom at a specific position on the benzofurano[2,3-c]dibenzofuran skeleton requires highly regioselective methods. Brominated aromatic compounds are valuable intermediates in organic synthesis, serving as handles for further functionalization. organic-chemistry.org
Regioselective Bromination Approaches
Direct electrophilic bromination of a complex aromatic system like benzofurano[2,3-c]dibenzofuran would likely lead to a mixture of isomers. Therefore, more controlled methods are necessary. The regioselectivity of electrophilic aromatic bromination can be influenced by the solvent, the brominating agent, and the presence of directing groups. mdpi.com Reagents like N-bromosuccinimide (NBS) in silica (B1680970) gel or dioxane dibromide have been shown to provide high regioselectivity in the bromination of various aromatic compounds. mdpi.comcapes.gov.br For instance, N,N,N',N'-tetrabromobenzene-1,3-disulfonylamide (TBBDA) and its polymeric version (PBBS) are effective for para-selective bromination of activated aromatic rings under mild conditions. organic-chemistry.org The electrophilic bromination of dibenzofuran itself has been studied, yielding a range of brominated products from mono- to octabromodibenzofuran. capes.gov.br
Directed Ortho-Metalation Followed by Electrophilic Bromination
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. baranlab.org This method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, leading to deprotonation at the adjacent ortho position. baranlab.orguwindsor.ca The resulting aryllithium species can then be quenched with an electrophilic bromine source (e.g., Br₂, CBr₄) to introduce a bromine atom with high precision.
For a precursor to this compound, a strategically placed DMG, such as a carbamate (B1207046) or an amide group, could be used to direct bromination to the desired position. uwindsor.cacdnsciencepub.com The strength of the DMG and the reaction conditions are critical for the success of this approach. uwindsor.ca This method offers a significant advantage over classical electrophilic substitution by providing unambiguous regiocontrol. cdnsciencepub.com
Halogen-Dance Reactions for Isomer Control
The halogen-dance reaction (HDR) is a base-catalyzed intramolecular rearrangement of a halogen on an aromatic or heteroaromatic ring. clockss.orgwikipedia.org This reaction can be a powerful tool for accessing isomers that are difficult to obtain through other methods. clockss.org The mechanism typically involves deprotonation to form an aryl anion, followed by a halogen-metal exchange process that propagates the migration of the halogen. wikipedia.org
In the context of furan and its derivatives, halogen-dance reactions have been observed. whiterose.ac.ukresearchgate.net For instance, treatment of 2-iodobenzofuran (B1590796) with a strong base can lead to the formation of a 3-iodobenzofuran (B11763985) derivative. researchgate.net While not a direct method for introducing bromine, a halogen-dance reaction could potentially be used to isomerize a more easily accessible bromo-substituted precursor to the desired 6-bromo isomer. The reaction is driven by thermodynamics, with the halogen migrating to a more stable position. wikipedia.org
| Bromination Strategy | Description | Advantages | Challenges |
| Regioselective Electrophilic Bromination | Use of specific reagents and conditions to favor bromination at a particular position. | Can be experimentally simple. | Often difficult to achieve perfect regioselectivity on complex systems. mdpi.com |
| Directed Ortho-Metalation (DoM) | A directing group guides a metalating agent to the adjacent position for subsequent bromination. | Excellent regiocontrol. cdnsciencepub.com | Requires the presence of a suitable directing group and harsh basic conditions. |
| Halogen-Dance Reaction (HDR) | Base-catalyzed migration of a halogen atom to a different position on the ring. | Access to otherwise inaccessible isomers. clockss.org | The outcome is thermodynamically controlled and may not lead to the desired isomer. wikipedia.org |
Total Synthesis of this compound
Evaluation of Convergent vs. Linear Synthetic Pathways
For the synthesis of this compound, a convergent approach would likely be more advantageous. For example, a brominated benzofuran fragment and a suitable dibenzofuran precursor could be synthesized separately and then coupled together in the final stages of the synthesis. This strategy is commonly employed in the synthesis of complex natural products containing benzofuran rings, often utilizing palladium-catalyzed cross-coupling reactions like the Sonogashira or Suzuki reactions to connect the fragments. rsc.orgscispace.com
| Synthetic Pathway | Description | Advantages for Complex Molecules | Disadvantages for Complex Molecules |
| Linear Synthesis | Step-by-step assembly of the molecule from a single starting material. chemistnotes.com | Conceptually simple to plan. | Inefficient, leading to low overall yields for long sequences. differencebetween.comwikipedia.org |
| Convergent Synthesis | Independent synthesis of fragments followed by their assembly. fiveable.me | Higher overall efficiency and yield. chemistnotes.com Allows for parallel synthesis. fiveable.me | Requires careful planning of fragment coupling reactions. |
Optimization of Reaction Conditions and Catalyst Systems
The efficiency of the synthesis of the benzofurano[2,3-c]dibenzofuran core is highly dependent on the optimization of the reaction conditions, particularly for the palladium-catalyzed cyclization step. Key parameters that are typically optimized include the choice of catalyst, ligand, base, solvent, and reaction temperature.
Catalyst and Ligand Selection: Palladium catalysts are central to the formation of the dibenzofuran ring system from diaryl ether precursors. organic-chemistry.org Palladium acetate (Pd(OAc)₂) and palladium on carbon (Pd/C) are commonly employed catalysts. biointerfaceresearch.comorganic-chemistry.org The choice of ligand is also critical and can influence the yield and selectivity of the reaction. For instance, the use of specific phosphine (B1218219) ligands can enhance the catalytic activity and stability of the palladium complex.
Base and Solvent Effects: The choice of base and solvent can significantly impact the reaction rate and yield. Inorganic bases such as cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are often used in these types of coupling reactions. biointerfaceresearch.com The solvent must be chosen to ensure the solubility of the reactants and reagents and to be stable at the required reaction temperature. High-boiling polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are frequently utilized.
The following table summarizes representative conditions for the palladium-catalyzed synthesis of dibenzofuran derivatives, which can be extrapolated for the synthesis of the benzofurano[2,3-c]dibenzofuran core.
| Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (3) | None | None | Ethanol | Reflux | Good | organic-chemistry.org |
| Pd/C (reusable) | None | CsF | - | - | Good to Excellent | biointerfaceresearch.comorganic-chemistry.org |
| Pd(OAc)₂ | Pivalic Acid | Air | Pivalic Acid | - | High | organic-chemistry.org |
| Cu catalyst | - | - | - | - | Good to Excellent | biointerfaceresearch.com |
Interactive Data Table
The data in the table above is based on typical conditions reported for the synthesis of various dibenzofuran derivatives and serves as a guideline for the proposed synthesis of this compound.
For the bromination step, the reaction conditions would typically involve a brominating agent such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂) in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂) or acetic acid. The reaction temperature and time would be optimized to achieve selective monobromination at the desired position.
Considerations for Reaction Efficiency and Scalability
The successful transition from a laboratory-scale synthesis to a larger, more scalable process requires careful consideration of several factors to ensure both efficiency and economic viability.
Scalability: When scaling up the synthesis, several challenges may arise. The cost and availability of starting materials and reagents become more critical. The use of expensive transition metal catalysts like palladium can be a significant cost factor, making catalyst loading and recycling important considerations. biointerfaceresearch.com
The management of reaction exotherms and the efficiency of mixing become more challenging in large-scale reactors. The choice of solvent also needs to be re-evaluated for safety, environmental impact, and ease of removal on a large scale. Purification methods used in the laboratory, such as column chromatography, may not be practical for large quantities, necessitating the development of alternative methods like crystallization or distillation.
For the proposed synthesis of this compound, the scalability of the palladium-catalyzed cyclization would be a key focus. Optimizing the catalyst turnover number and finding robust and cost-effective reaction conditions would be paramount. The final bromination step would require careful control of stoichiometry and reaction conditions to ensure selective and safe handling of bromine or other brominating agents on a larger scale.
Spectroscopic and Structural Analysis of this compound: A Review of Available Data
Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific experimental spectroscopic and structural elucidation data for the compound this compound is not publicly available at this time.
This includes a lack of published research detailing its synthesis, characterization, and in-depth analysis through the advanced analytical techniques specified in the requested article outline. As a result, the generation of a detailed, data-driven article focusing solely on the nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) of this particular compound is not currently feasible.
The requested sections and subsections, which require specific data such as ¹H and ¹³C NMR chemical shifts, 2D NMR correlations, high-resolution mass spectrometry for elemental composition, and fragmentation pattern analysis, cannot be completed without access to primary research findings for this compound.
While general principles of NMR and MS can be applied to predict the expected spectral characteristics of such a molecule based on its constituent parts (a benzofuran ring system fused to a dibenzofuran core with a bromine substituent), any such discussion would be purely theoretical and would not constitute the "thorough, informative, and scientifically accurate content" based on "detailed research findings" as per the instructions. To adhere to the strict requirement of focusing solely on the requested compound and its established data, this article cannot be produced.
Further research and publication on the synthesis and characterization of this compound are required before a detailed spectroscopic analysis can be compiled.
Advanced Spectroscopic and Structural Elucidation of 6 Bromobenzofurano 2,3 C Dibenzofuran
X-ray Crystallography
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would be essential for elucidating the exact molecular structure, conformation, and packing of 6-Bromobenzofurano[2,3-c]dibenzofuran in the solid state.
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
The growth of a suitable single crystal of this compound would be the prerequisite for analysis by single-crystal X-ray diffraction. This technique would unambiguously determine its crystal system, space group, and the dimensions of the unit cell. However, a search of crystallographic databases and the scientific literature did not yield any reports on the successful crystallization or subsequent X-ray diffraction analysis of this compound.
Analysis of Molecular Conformation, Bond Lengths, and Angles
Without experimental X-ray diffraction data, a definitive analysis of the molecular conformation of this compound remains speculative. Such data would provide precise measurements of all bond lengths and angles, revealing any strain or distortion within the fused heterocyclic ring system. The planarity of the molecule and the orientation of the bromine substituent are key structural features that can only be confirmed through this method.
Table 1: Illustrative Table of Expected Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₈H₉BrO₂ |
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| a (Å) | Data Not Available |
| b (Å) | Data Not Available |
| c (Å) | Data Not Available |
| α (°) | Data Not Available |
| β (°) | Data Not Available |
| γ (°) | Data Not Available |
| Volume (ų) | Data Not Available |
This table is presented for illustrative purposes to show the type of data obtained from single-crystal X-ray diffraction. No experimental data has been found for the specified compound.
Investigation of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. An X-ray structure would allow for a detailed investigation of how molecules of this compound interact with each other in the solid state. This could include π-π stacking interactions between the aromatic rings, as well as potential halogen bonding involving the bromine atom. Understanding these interactions is crucial for predicting the material's properties. In the absence of a crystal structure, no such analysis can be performed.
Vibrational Spectroscopy
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is a fundamental tool for the characterization of molecular structure, particularly for identifying functional groups and probing the vibrations of the molecular skeleton.
Infrared (IR) Spectroscopy for Functional Group Identification
An experimental infrared spectrum of this compound would display characteristic absorption bands corresponding to the vibrational modes of its functional groups. Key expected absorptions would include those for aromatic C-H stretching, C=C stretching of the aromatic rings, and the asymmetric and symmetric stretching of the C-O-C ether linkages. The presence of the C-Br bond would also give rise to a characteristic absorption in the fingerprint region of the spectrum. No published IR spectrum for this compound could be found.
Table 2: Illustrative Table of Expected IR Absorptions for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100-3000 |
| Aromatic C=C Stretch | 1600-1450 |
| C-O-C Asymmetric Stretch | 1270-1200 |
| C-O-C Symmetric Stretch | 1070-1020 |
| C-Br Stretch | 680-515 |
This table is based on typical ranges for the indicated functional groups and is for illustrative purposes only, as no experimental data for the specified compound has been found.
Raman Spectroscopy for Aromatic Ring System Characterization
Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations, making it an excellent technique for characterizing the fused aromatic ring system of this compound. The symmetric breathing modes of the aromatic rings would be expected to produce strong signals in the Raman spectrum. However, no Raman spectroscopic data for this compound has been reported in the scientific literature.
Electronic Absorption and Emission Spectroscopy
The electronic behavior of molecules can be thoroughly investigated using absorption and emission spectroscopy. These techniques provide insights into the electronic transitions and the fate of excited states, which are fundamental to understanding the photophysical properties of a compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique used to probe the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths at which absorption occurs (λmax) and the intensity of these absorptions (molar absorptivity, ε) are characteristic of the molecule's electronic structure.
For a complex, conjugated aromatic system like this compound, one would expect to observe multiple absorption bands in the UV-Vis spectrum, corresponding to π-π* transitions. The extended conjugation of the fused benzofuran (B130515) and dibenzofuran (B1670420) rings would likely result in absorptions at longer wavelengths compared to the individual parent heterocycles. The presence of the bromine atom, a halogen, could further influence the spectral properties through electronic and spin-orbit coupling effects.
However, a detailed search of scientific literature did not yield any published UV-Vis absorption spectra or data for this compound. While spectra for simpler benzofuran derivatives are available, they are not suitable for accurately predicting the electronic transitions of this more complex, fused system.
Table 1: UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |
|---|
Fluorescence and Phosphorescence Spectroscopy for Luminescent Properties
Luminescence spectroscopy, which includes fluorescence and phosphorescence, provides information about the de-excitation pathways of a molecule from its excited state. Fluorescence is the rapid emission of light from a singlet excited state, while phosphorescence is the slower emission from a triplet excited state. Key parameters measured include the emission wavelength (λem), quantum yield (Φ), and excited-state lifetime (τ).
The rigid, planar structure of the benzofurano[2,3-c]dibenzofuran core would be expected to favor luminescence by minimizing non-radiative decay pathways. The introduction of a heavy atom like bromine could potentially enhance phosphorescence by promoting intersystem crossing from the singlet to the triplet state.
Despite these expectations, no experimental data on the fluorescence or phosphorescence properties of this compound could be located in the reviewed literature. Consequently, its luminescent characteristics remain uncharacterized.
Table 2: Luminescent Properties of this compound
| Spectroscopy Type | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) | Lifetime (τ) |
|---|---|---|---|---|
| Fluorescence | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Circular Dichroism Spectroscopy for Chiral Derivatives
Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformation of chiral compounds.
For CD spectroscopy to be applicable to this compound, a chiral derivative of the molecule would need to be synthesized. This could be achieved, for example, by introducing a chiral substituent or by resolving enantiomers arising from atropisomerism, if present. The resulting CD spectrum would exhibit characteristic positive or negative Cotton effects corresponding to the electronic transitions observed in the UV-Vis spectrum.
As there is no information available on the synthesis or resolution of chiral derivatives of this compound, no CD spectroscopic data has been reported.
Table 3: Circular Dichroism Data for Chiral Derivatives of this compound
| Derivative | Solvent | Wavelength (nm) | Molar Ellipticity ([θ]) |
|---|
Computational and Theoretical Investigations of 6 Bromobenzofurano 2,3 C Dibenzofuran
Density Functional Theory (DFT) Calculations
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 6-Bromobenzofurano[2,3-c]dibenzofuran, DFT calculations would provide significant insights into its geometry and electronic properties.
A geometry optimization would be the initial step in a computational study. This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. For this compound, this would likely be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)). The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles.
Following optimization, electronic structure calculations would reveal the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and properties.
DFT calculations can predict various spectroscopic parameters.
NMR: Theoretical calculations of 1H and 13C NMR chemical shifts are valuable for confirming the molecular structure.
UV-Vis: Time-dependent DFT (TD-DFT) would be employed to calculate the electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax) which correspond to electronic transitions.
Vibrational Frequencies: The calculation of vibrational frequencies (IR and Raman) helps in the identification of functional groups and provides further confirmation of the optimized structure.
Molecular Orbital Analysis
The analysis of molecular orbitals is crucial for understanding the chemical reactivity and electronic properties of a compound.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. The spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.
Analysis of the charge distribution, often using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would show how charge is distributed among the atoms in this compound. An electrostatic potential (ESP) map would visually represent the charge distribution, with red areas indicating regions of negative potential (electron-rich) and blue areas indicating regions of positive potential (electron-poor). This map is useful for predicting how the molecule would interact with other molecules.
Without published research, no specific data tables can be generated for this compound. The information presented here is based on standard computational chemistry methodologies applied to similar compounds.
Reaction Mechanism Studies
Theoretical studies are crucial for mapping the synthetic landscape of complex molecules. By calculating the energies of intermediates and transition states, computational models can predict the most likely pathways for a reaction to occur, guiding synthetic efforts.
While specific computational studies on the synthesis of this compound are not extensively documented in public literature, potential reaction pathways can be inferred from established mechanisms for constructing the benzofuran (B130515) and dibenzofuran (B1670420) core structures. The formation of such fused systems often involves intramolecular cyclization reactions, such as Friedel-Crafts-type condensations or transition-metal-catalyzed annulations. oregonstate.edu
For instance, a common strategy involves the cyclization of an α-phenoxycarbonyl compound. oregonstate.edu In a hypothetical precursor to this compound, the final ring closure would form the furan (B31954) moiety. Computational models, such as Density Functional Theory (DFT), would be employed to calculate the activation energy for the key transition state. This transition state would likely involve the formation of a new carbon-oxygen or carbon-carbon bond to complete the heterocyclic ring. The presence of existing fused rings and the bromine substituent would influence the geometry and energy of this transition state.
Another plausible pathway is a palladium-catalyzed domino reaction, which has been used to create 2,3-disubstituted benzo[b]furans. organic-chemistry.org This involves an intermolecular Sonogashira coupling followed by an intramolecular cyclization. organic-chemistry.org Theoretical modeling of such a pathway for this compound would involve locating the transition states for the oxidative addition, migratory insertion, and reductive elimination steps of the catalytic cycle.
The table below conceptualizes potential reaction pathways that could be investigated computationally for the synthesis of the core ring system.
| Reaction Type | Key Intermediate/Transition State | Computational Focus |
| Intramolecular Friedel-Crafts | Acylium ion or polarized ketone complex | Activation energy barrier of electrophilic attack |
| Palladium-Catalyzed Annulation | Pd(II) or Pd(IV) intermediate | Energy profile of the catalytic cycle |
| Hypervalent Iodine-Mediated Cyclization | Iodine(III) complex with substrate | Geometry and stability of the hypervalent iodine intermediate |
The kinetics and thermodynamics of a reaction determine the feasibility, rate, and product distribution. Computational chemistry can quantify these aspects by calculating the Gibbs free energy changes (ΔG) for each step of a proposed reaction mechanism.
For the formation of this compound, a key consideration is regioselectivity, especially during the bromination step or the cyclization. If the parent benzofuranodibenzofuran molecule were to be brominated, theoretical calculations could predict the most favorable position for electrophilic attack. This is achieved by calculating the energies of the sigma-complex intermediates for bromination at different positions. The position leading to the most stable intermediate (lowest energy) is typically the major product. The bromine at position 6 suggests a specific directing effect from the existing molecular structure.
Thermodynamic control would favor the most stable isomer, while kinetic control would favor the product formed via the lowest energy barrier. In the synthesis of substituted benzofurans, it has been noted that when both ortho positions on a benzene (B151609) ring are available for cyclization, the sterically less-hindered product is often favored under kinetic control. oregonstate.edu Computational analysis would involve comparing the activation energies for cyclization at different sites. A reaction leading to a mixture of isomers, for instance, suggests that the energy barriers for the competing pathways are very close. oregonstate.edu
The following table outlines the thermodynamic and kinetic parameters that would be the focus of a computational study.
| Parameter | Computational Method | Significance for this compound |
| Activation Energy (Ea) | Transition State Theory, DFT | Determines reaction rate; identifies the rate-determining step. |
| Enthalpy of Reaction (ΔH) | DFT, Ab initio methods | Indicates if a reaction step is exothermic or endothermic. |
| Gibbs Free Energy (ΔG) | DFT, Statistical Thermodynamics | Determines reaction spontaneity and equilibrium position. |
| Relative Energies of Isomers | DFT, MP2 | Predicts the major regioisomer under thermodynamic control. |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are critical to its properties. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. Due to the fused-ring structure, this compound is expected to be a relatively rigid molecule. However, minor deviations from planarity are possible. Computational methods can predict the most stable conformation by calculating the potential energy surface as a function of key dihedral angles.
Molecular dynamics (MD) simulations can provide further insight into the molecule's behavior over time at a given temperature. An MD simulation would reveal the vibrational modes of the atoms and any conformational fluctuations around the minimum energy structure. For a largely planar system like this, MD could be used to study π-π stacking interactions in a simulated condensed phase, which is relevant for understanding the properties of the material in a solid state.
Influence of Bromine Substituent on Electronic and Steric Properties
The introduction of a bromine atom at the 6-position significantly modifies the physicochemical properties of the parent benzofuranodibenzofuran molecule.
Electronic Effects: The bromine atom is an electronegative element and thus exerts a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons in its outer p-orbitals, which can be donated to the aromatic system through resonance (+M effect). For halogens, the inductive effect typically dominates. Computational analysis via methods like Natural Bond Orbital (NBO) analysis can quantify the charge distribution across the molecule, showing the extent of electron withdrawal from the carbon atom to which the bromine is attached and the resulting polarization of the entire π-system. This altered electronic profile affects the molecule's reactivity, spectroscopic properties, and intermolecular interactions.
Steric Effects: The bromine atom is significantly larger than a hydrogen atom. Its van der Waals radius introduces steric hindrance around the 6-position. This steric bulk can influence the molecule's ability to approach other molecules or surfaces, potentially affecting its packing in a crystal lattice or its interaction with a biological target. In reactions involving nearby positions, the steric clash with the bromine atom can raise the energy of the transition state, thereby directing reactants to other, less hindered sites. Studies on related substituted benzofurans have shown that steric effects can influence reaction yields and product ratios. uit.no
The table below summarizes the expected influence of the bromine substituent.
| Property | Electronic Influence (-I, +M) | Steric Influence |
| Reactivity | Deactivates the aromatic ring towards electrophilic substitution; directs incoming electrophiles. | Hinders attack at positions adjacent to the bromine atom. |
| Molecular Geometry | Minimal change to the core ring planarity. | Increases the local volume and can influence crystal packing. |
| Electron Density | Inductively withdraws electron density; resonance effect donates density. | No direct effect, but can shield regions of the molecule. |
| Spectroscopic Properties | Shifts absorption and emission spectra (bathochromic or hypsochromic shifts). | Can cause minor shifts due to conformational constraints. |
Reactivity and Functionalization Chemistry of 6 Bromobenzofurano 2,3 C Dibenzofuran
Transformations at the Bromine Center
The carbon-bromine bond is the most common site for the initial diversification of the 6-Bromobenzofurano[2,3-c]dibenzofuran core. Its reactivity is dominated by organometallic transformations that leverage the polarizable C-Br bond.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and aryl bromides are excellent substrates for these transformations. semanticscholar.orgmdpi.com The 6-bromo substituent on the benzofuranodibenzofuran skeleton acts as a versatile coupling handle for reactions like the Suzuki, Stille, Heck, and Sonogashira couplings.
Suzuki-Miyaura Coupling: This reaction is a highly utilized method for creating biaryl structures by coupling an organoboron reagent with an organohalide. mdpi.com For this compound, a Suzuki reaction with various arylboronic acids would yield novel 6-arylbenzofuranodibenzofuran derivatives. These reactions typically proceed in high yields under mild conditions, tolerating a wide range of functional groups. The choice of catalyst, ligand, and base is crucial for optimizing the reaction. mdpi.com For similar bromo-heterocyclic systems, palladium(II) acetate (B1210297) or palladium(II) chloride are common catalyst precursors, often used with phosphine (B1218219) ligands. semanticscholar.orgmdpi.comnih.gov
Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organohalide. wikipedia.org It is known for its tolerance of a wide variety of functional groups and is less sensitive to the presence of water than some other methods. The reaction of this compound with an organostannane, such as an aryltributylstannane, would be catalyzed by a Pd(0) species. wikipedia.orgnih.gov Additives like cesium fluoride (B91410) and the use of specific phosphine ligands such as XPhos have been shown to be effective for the Stille coupling of challenging aryl sulfonates, a principle that can be extended to complex aryl bromides. nih.gov
Heck Coupling: The Heck reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene in the presence of a base. organic-chemistry.orgnih.gov This reaction would allow for the introduction of vinyl groups at the 6-position of the benzofuranodibenzofuran core. The stereoselectivity of the Heck reaction is typically high, yielding the trans-alkene product. organic-chemistry.org Mechanochemical methods, such as high-speed ball milling, have been developed to improve the efficiency and selectivity of Heck reactions for substrates like bromoindazoles, which could be applicable here. beilstein-journals.org
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide, catalyzed by both palladium and copper complexes. nih.gov Applying this to this compound would enable the synthesis of 6-alkynyl derivatives, which are valuable precursors for further transformations. The reaction is typically carried out under mild, anaerobic conditions using a palladium-phosphine complex and a copper(I) salt co-catalyst in the presence of an amine base. nih.gov
Below is a table summarizing typical conditions for these reactions as applied to analogous aryl bromide substrates.
| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Typical Product |
| Suzuki | Arylboronic Acid | Pd(OAc)₂, PdCl₂ / PPh₃, Xantphos | K₂CO₃, CsF | EtOH/H₂O, Toluene | 6-Aryl derivative |
| Stille | Organostannane (R-SnBu₃) | Pd(OAc)₂, Pd₂(dba)₃ / XPhos, AsPh₃ | CsF, LiCl | t-BuOH, DMF | 6-Aryl/Vinyl derivative |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃, NHCs | K₂CO₃, Et₃N | DMF, H₂O, or solvent-free | 6-Alkene derivative |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | THF, DMF | 6-Alkyne derivative |
Direct nucleophilic aromatic substitution (SNAr) of the bromine atom on an unactivated aryl halide like this compound is generally challenging due to the electron-rich nature of the aromatic system. However, such substitutions can sometimes be achieved under harsh conditions or, more commonly, through metal catalysis. For instance, copper-catalyzed methods (e.g., Ullmann condensation) can facilitate the displacement of bromine with nucleophiles like amines, alkoxides, or thiolates. For other brominated benzofurans, bromine replacement via nucleophilic displacement has been noted as a viable synthetic strategy. nih.gov
The bromine atom can function as a directed metalation group (DMG), facilitating the deprotonation of a proton at an adjacent ortho position. baranlab.org In the case of this compound, treatment with a strong organolithium base, such as n-butyllithium or sec-butyllithium, at low temperatures would likely lead to selective lithiation at the C-7 position. The resulting aryllithium species is a potent nucleophile that can be quenched with a wide variety of electrophiles to install new functional groups.
This two-step sequence provides access to a range of 7-substituted-6-bromo derivatives, which are difficult to synthesize directly.
| Step | Reagent | Result |
| 1. Lithiation | s-BuLi, TMEDA, THF, -78 °C | Lithiation at C-7 |
| 2. Quenching | Various Electrophiles (E⁺) | Formation of 7-E-6-bromo derivative |
| CO₂ | This compound-7-carboxylic acid | |
| DMF | 6-Bromo-7-formylbenzofurano[2,3-c]dibenzofuran | |
| MeI | 6-Bromo-7-methylbenzofurano[2,3-c]dibenzofuran | |
| Me₃SiCl | 6-Bromo-7-(trimethylsilyl)benzofurano[2,3-c]dibenzofuran |
The removal of the bromine atom to yield the parent benzofurano[2,3-c]dibenzofuran can be achieved through various reductive debromination methods. Common strategies include palladium-catalyzed hydrogenation (e.g., using H₂, Pd/C, and a base like triethylamine (B128534) to neutralize the HBr byproduct) or reaction with a hydride source like tributyltin hydride under radical conditions. These methods are useful for confirming the structure of derivatives or when the parent scaffold is the final target.
Electrophilic Aromatic Substitution Reactions of the Polycyclic System
The extended π-system of benzofuranodibenzofuran is inherently electron-rich, making it reactive towards electrophilic aromatic substitution (EAS). masterorganicchemistry.com Key EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation. masterorganicchemistry.com The primary challenge and point of interest in these reactions is understanding the regioselectivity.
The outcome of an electrophilic attack on this compound is determined by the combined electronic and steric effects of the fused ring system and the bromine substituent.
Bromine Substituent: The bromine atom at C-6 is an electron-withdrawing group by induction but an electron-donating group by resonance. nih.gov As a result, it is a deactivating but ortho, para-directing group. libretexts.org It will therefore direct incoming electrophiles to the C-5 (ortho) and C-7 (ortho) positions, while deactivating the ring system towards the reaction.
The interplay of these factors suggests a complex regiochemical outcome. The most electron-rich positions of the unsubstituted benzofuranodibenzofuran core are likely the most reactive. The bromine atom at C-6 will then modulate this inherent reactivity. Positions C-5 and C-7 are activated by the ortho-directing effect of bromine but are part of the less reactive central benzene (B151609) ring. The terminal rings of the dibenzofuran (B1670420) portion and the furan (B31954) ring remain highly probable sites for substitution. Computational studies are often employed to predict the most likely sites of electrophilic attack by calculating the energies of the possible arenium ion intermediates. nih.gov
Nitration, Sulfonation, and Halogenation beyond Bromine
Electrophilic aromatic substitution is a fundamental strategy for the functionalization of aromatic compounds. For benzofuran (B130515) systems, electrophilic attack preferentially occurs at the electron-rich C2 position of the furan ring. researchgate.netstackexchange.com This preference is attributed to the ability of the oxygen atom to stabilize the resulting cationic intermediate (a Wheland intermediate). While no specific studies on the nitration, sulfonation, or further halogenation of this compound have been reported, the expected reactivity would follow this general principle.
Nitration: Treatment with standard nitrating agents, such as nitric acid in the presence of sulfuric acid, is expected to introduce a nitro group at the C2 position. The reaction conditions would likely need to be carefully controlled to avoid oxidation of the sensitive polycyclic system.
Sulfonation: Sulfonation, typically carried out with fuming sulfuric acid or sulfur trioxide in an appropriate solvent, would also be predicted to yield the 2-sulfonic acid derivative. The harsh conditions often required for sulfonation may, however, lead to competing side reactions or degradation of the starting material.
Halogenation: Further halogenation (chlorination or iodination) would likely proceed at the C2 position as well. Reagents such as N-chlorosuccinimide (NCS) or N-iodosuccinimide (NIS) in a suitable solvent would be appropriate for these transformations, offering milder conditions than elemental halogens.
Table 1: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Reagent(s) | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 2-Nitro-6-bromobenzofurano[2,3-c]dibenzofuran |
| Sulfonation | SO₃, H₂SO₄ | This compound-2-sulfonic acid |
| Chlorination | N-Chlorosuccinimide (NCS) | 2-Chloro-6-bromobenzofurano[2,3-c]dibenzofuran |
| Iodination | N-Iodosuccinimide (NIS) | 2-Iodo-6-bromobenzofurano[2,3-c]dibenzofuran |
Friedel-Crafts Acylation and Alkylation
The Friedel-Crafts reactions are classic C-C bond-forming reactions that proceed via an electrophilic aromatic substitution mechanism. rsc.org Similar to the reactions discussed above, the acylation and alkylation of this compound are anticipated to occur at the C2 position.
Friedel-Crafts Acylation: This reaction, involving an acyl halide or anhydride (B1165640) and a Lewis acid catalyst (e.g., AlCl₃, FeCl₃), would be expected to yield a 2-acyl derivative. This method is generally preferred over alkylation as it is less prone to polysubstitution and carbocation rearrangements.
Friedel-Crafts Alkylation: The introduction of an alkyl group can be achieved using an alkyl halide and a Lewis acid. However, this reaction is often complicated by polyalkylation and the potential for rearrangement of the alkylating agent. Milder alkylating agents and conditions may be necessary to achieve selective mono-alkylation at the C2 position.
Table 2: Predicted Products of Friedel-Crafts Reactions
| Reaction | Reagent(s) | Predicted Major Product |
|---|---|---|
| Acylation | RCOCl, AlCl₃ | 2-Acyl-6-bromobenzofurano[2,3-c]dibenzofuran |
| Alkylation | R-X, AlCl₃ | 2-Alkyl-6-bromobenzofurano[2,3-c]dibenzofuran |
Nucleophilic Aromatic Substitution on the Polycyclic Framework
The bromine atom at the C6 position of the dibenzofuran moiety provides a handle for nucleophilic aromatic substitution (SNA_r) reactions. These reactions typically require an activated aromatic ring, often with electron-withdrawing groups positioned ortho or para to the leaving group. In the case of this compound, the reactivity towards nucleophilic substitution is not expected to be high under classical conditions due to the electron-rich nature of the polycyclic aromatic system.
However, transition metal-catalyzed cross-coupling reactions, which can be considered a form of nucleophilic substitution, would be a viable strategy for functionalization at the C6 position. Reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig couplings could be employed to form new carbon-carbon and carbon-heteroatom bonds. For example, a palladium-catalyzed Suzuki coupling with an arylboronic acid could introduce a new aryl group at the C6 position.
Table 3: Potential Nucleophilic Substitution and Cross-Coupling Reactions
| Reaction Type | Reagent(s) | Potential Product |
|---|---|---|
| Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, base | 6-Aryl-benzofurano[2,3-c]dibenzofuran |
| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, base | 6-(Dialkylamino)-benzofurano[2,3-c]dibenzofuran |
| Stille Coupling | Ar-Sn(R)₃, Pd catalyst | 6-Aryl-benzofurano[2,3-c]dibenzofuran |
Ring-Opening and Rearrangement Reactions of the Furan Core
The furan ring within the benzofuran system is generally stable due to its aromatic character. Ring-opening or rearrangement reactions of the furan core in this compound would likely require harsh reaction conditions. To date, no such reactions have been reported in the literature for this specific compound. In related, simpler benzofuran systems, ring-opening can sometimes be achieved under strongly acidic or basic conditions, or through oxidative cleavage, but the stability of the extended polycyclic aromatic system in this compound would likely disfavor such transformations.
Oxidative and Reductive Transformations of the Aromatic System
Oxidative Transformations: The electron-rich polycyclic aromatic system of this compound is susceptible to oxidation. Strong oxidizing agents could potentially lead to the formation of quinone-like structures or even cleavage of the aromatic rings. The specific outcome would depend on the oxidant used and the reaction conditions. For instance, oxidation of polycyclic aromatic hydrocarbons can lead to the formation of alcohols, ketones, and ethers. ekb.eg It is conceivable that under controlled oxidation, the dibenzofuran moiety could be targeted.
Reductive Transformations: The aromatic rings of this compound can be reduced under various conditions. Catalytic hydrogenation using catalysts like palladium, platinum, or nickel at high pressure and temperature can lead to the saturation of one or more of the aromatic rings. rsc.orgresearchgate.net The furan ring is generally more susceptible to reduction than the benzene rings. Birch reduction, using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol, is another method for the partial reduction of aromatic rings, typically yielding non-conjugated dihydroarenes. rsc.org The presence of the ether linkage in the furan ring might also be susceptible to cleavage under certain reductive conditions.
Table 4: Potential Oxidative and Reductive Transformations
| Transformation | Reagent(s) | Potential Outcome(s) |
|---|---|---|
| Oxidation | Strong oxidants (e.g., CrO₃, KMnO₄) | Formation of quinones, ring cleavage |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Saturation of one or more aromatic rings |
| Birch Reduction | Na or Li, NH₃ (liq.), ROH | Partial reduction of benzene rings |
| Reductive Cleavage | H₂, Pd/C (harsh conditions) | Potential cleavage of the furan ether bond |
Advanced Materials and Optoelectronic Applications of 6 Bromobenzofurano 2,3 C Dibenzofuran Derivatives
Organic Light-Emitting Diodes (OLEDs)
The unique electronic and structural characteristics of the 6-Bromobenzofurano[2,3-c]dibenzofuran core make it a compelling candidate for various roles within an OLED device, including as an emitter and a host material.
Emitter Materials Design and Performance
The design of efficient emitter materials is paramount to the performance of OLEDs. The this compound scaffold can be functionalized with various electron-donating and electron-accepting groups to tune the emission color and enhance quantum efficiency. The bromine atom serves as a convenient point for introducing these functionalities via cross-coupling reactions. For instance, attaching strong donor moieties could lead to materials exhibiting significant intramolecular charge transfer (ICT), resulting in red-shifted emission. Conversely, the introduction of acceptor groups could modulate the frontier molecular orbital energy levels to achieve blue or green emission.
| Derivative Structure (Hypothetical) | Donor/Acceptor Moieties | Predicted Emission Color | Predicted External Quantum Efficiency (EQE) |
| BFDBF-D1 | Arylamine donors at the 6-position | Blue-Green | ~15-20% |
| BFDBF-A1 | Boron-containing acceptors at the 6-position | Green | ~20-25% |
| BFDBF-DA1 | Donor and acceptor groups on the scaffold | Yellow-Red | ~18-22% |
This table presents hypothetical data based on known structure-property relationships in OLED emitters.
Thermally Activated Delayed Fluorescence (TADF) Properties
Thermally activated delayed fluorescence (TADF) has emerged as a key mechanism for achieving high efficiency in metal-free organic emitters. TADF materials require a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), which facilitates reverse intersystem crossing (RISC) from the triplet to the singlet state. The rigid and extended π-system of the this compound core can be strategically functionalized to induce a spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). By attaching donor and acceptor groups at specific positions, it is possible to design molecules with a small ΔEST, making them promising candidates for TADF emitters. rsc.orgnih.gov
| Derivative | ΔEST (eV) (Predicted) | Photoluminescence Quantum Yield (PLQY) (%) (Predicted) | Delayed Fluorescence Lifetime (μs) (Predicted) |
| BFDBF-TADF1 | < 0.2 | > 80 | 1-5 |
| BFDBF-TADF2 | < 0.15 | > 85 | 0.5-3 |
This table presents hypothetical data based on the design principles of TADF materials.
Host Materials for Phosphorescent Emitters
Host materials play a crucial role in phosphorescent OLEDs (PhOLEDs) by providing a medium for the phosphorescent guest emitters and facilitating charge transport. An ideal host material should possess a high triplet energy to prevent reverse energy transfer from the guest to the host, as well as balanced charge transport properties. The rigid structure of the this compound core is expected to impart a high triplet energy. Functionalization at the bromine position with charge-transporting moieties, such as carbazole (B46965) for hole transport or phosphine (B1218219) oxide for electron transport, can lead to the development of bipolar host materials with improved device performance. researchgate.netresearchgate.net
Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs)
The versatility of the this compound scaffold extends beyond light-emitting applications into the realms of light harvesting and charge transport.
Electron Donor/Acceptor Architectures
In organic photovoltaics, the power conversion efficiency is largely dependent on the properties of the electron donor and acceptor materials. The this compound unit can be incorporated into either donor or acceptor materials. When functionalized with strong electron-donating groups, it can serve as a core for donor polymers or small molecules with broad absorption spectra and suitable HOMO levels for efficient hole extraction. Conversely, attachment of strong electron-withdrawing groups can transform it into an acceptor material with appropriate LUMO levels for efficient electron extraction.
Charge Transport Properties
Organic field-effect transistors are fundamental components of organic integrated circuits. The performance of an OFET is characterized by the charge carrier mobility of the organic semiconductor. The extended π-conjugation and inherent rigidity of the this compound core are conducive to efficient intermolecular π-π stacking in the solid state, which is essential for high charge mobility. By controlling the substitution pattern and the nature of the side chains attached to the core, the molecular packing and, consequently, the charge transport properties can be fine-tuned. It is anticipated that derivatives of this compound could exhibit competitive hole or electron mobilities, making them suitable for use as the active channel material in OFETs.
| Derivative (Hypothetical) | Mobility Type | Charge Carrier Mobility (cm²V⁻¹s⁻¹) (Predicted) | On/Off Ratio (Predicted) |
| BFDBF-OFET1 | p-type | 0.1 - 1.0 | > 10⁶ |
| BFDBF-OFET2 | n-type | 0.05 - 0.5 | > 10⁵ |
This table presents hypothetical data based on typical performance of fused-ring organic semiconductors in OFETs.
Chemical Sensors and Probes
The inherent fluorescence of the benzofuranodibenzofuran core makes its derivatives promising candidates for optical sensing applications. By modifying the core structure with specific recognition units, it is possible to design highly sensitive and selective chemosensors for various analytes.
Design Principles for Fluorescent Chemo/Biosensors
The fundamental design of a fluorescent sensor based on a this compound derivative involves the integration of two key components: a fluorophore and a receptor (or recognition unit). The benzofuranodibenzofuran scaffold serves as the fluorescent signaling unit. The receptor is a molecular entity designed to selectively bind to a specific target analyte, such as a metal ion or an anion.
The operational mechanism of these sensors typically relies on well-established photophysical processes:
Photoinduced Electron Transfer (PET): In the absence of the target analyte, the receptor can quench the fluorescence of the benzofuranodibenzofuran core through PET. Upon binding the analyte, the electron-donating or -withdrawing ability of the receptor is altered, inhibiting the PET process and "turning on" the fluorescence.
Intramolecular Charge Transfer (ICT): Binding of an analyte can significantly change the electron density distribution within the molecule. chemisgroup.us This alteration of the ICT character can lead to a detectable shift in the emission wavelength, enabling ratiometric sensing, or a change in fluorescence intensity ("turn-on" or "turn-off"). chemisgroup.us
Förster Resonance Energy Transfer (FRET): This mechanism involves the non-radiative transfer of energy from the excited benzofuranodibenzofuran donor to an acceptor molecule. The binding of an analyte can alter the distance or spectral overlap between the donor and acceptor, modulating the FRET efficiency and thus the fluorescence signal.
The bromine atom on the 6-position can be used as a synthetic handle to attach various receptor moieties through cross-coupling reactions without significantly altering the core fluorescence of the parent molecule.
Chemoresponsive Behavior and Selectivity Mechanisms
The chemoresponsive behavior of sensors derived from this compound is dictated by the interaction between the receptor unit and the target analyte. For instance, a derivative functionalized with a nitrogen-containing macrocycle could selectively bind to metal ions like Cu²⁺ or Fe³⁺. This binding event alters the electronic properties of the receptor, which in turn modulates the fluorescence of the benzofuranodibenzofuran core.
Selectivity is achieved through the specific chemical and steric complementarity between the receptor and the analyte. The interaction between the functional groups of the receptor and the empty orbitals of a metal ion is a key factor in achieving chemo-selectivity. researchgate.net For example, a "turn-off" response is often observed when a paramagnetic metal ion like Fe³⁺ is bound, which efficiently quenches fluorescence. chemisgroup.us In contrast, binding to diamagnetic ions like Zn²⁺ or Al³⁺ can restrict intramolecular rotations or block PET, leading to a "turn-on" response. researchgate.net
The table below illustrates the hypothetical chemoresponsive behavior of a sensor based on a this compound derivative (BFDF-Sensor) towards various metal ions, based on principles observed in similar heterocyclic systems.
| Analyte (Metal Ion) | Fluorescence Response | Proposed Mechanism | Limit of Detection (LOD) |
| Fe³⁺ | Turn-Off (Quenching) | Paramagnetic Quenching / PET | 43 nM researchgate.net |
| Al³⁺ | Turn-On (Enhancement) | Chelation-Enhanced Fluorescence (CHEF), ICT Modulation | 7.9 nM researchgate.net |
| Cu²⁺ | Turn-Off (Quenching) | Energy/Electron Transfer | Not specified |
| CN⁻ | Turn-On (Ratiometric Shift) | Nucleophilic Addition, ICT Modulation | 68.0 nM frontiersin.org |
Supramolecular Assembly and Self-Organization
The planar structure and the presence of a bromine atom make this compound an excellent candidate for constructing highly ordered supramolecular structures through non-covalent interactions.
Non-Covalent Interactions (Halogen Bonding, π-π Stacking) for Hierarchical Structures
Halogen Bonding: The bromine atom in the 6-position is a key feature for directing self-assembly. It possesses an electropositive region known as a σ-hole, which can form a highly directional and specific non-covalent interaction with a Lewis base (e.g., a nitrogen, oxygen, or even another halogen atom). nih.govrsc.org This interaction, known as a halogen bond (XB), is a powerful tool for crystal engineering. nih.gov The strength of this bond follows the trend I > Br > Cl > F, making bromine a robust choice for forming stable assemblies. nih.gov These directional Br···X (where X is a halogen bond acceptor) interactions can guide molecules into specific arrangements like chains or sheets, forming the basis for more complex hierarchical structures.
π-π Stacking: The large, electron-rich aromatic surface of the benzofuranodibenzofuran core promotes strong π-π stacking interactions. nih.gov These interactions, driven by a combination of electrostatic and dispersion forces, cause the planar molecules to stack on top of each other, typically in a parallel-displaced or T-shaped arrangement to minimize repulsion. nih.govresearchgate.net The interplay between directional halogen bonds and less-directional but significant π-π stacking allows for the formation of well-defined, multi-dimensional architectures. nih.gov
The following table provides representative interaction parameters for these non-covalent forces as observed in analogous molecular systems.
| Interaction Type | Interacting Moieties | Typical Distance (Å) | Typical Energy (kcal/mol) |
| Halogen Bond (Type II) | C-Br ··· Br-C | 3.40 - 3.90 nih.gov | 1.0 - 5.0 |
| Halogen Bond | C-Br ··· N | 2.70 - 3.00 rsc.org | 3.0 - 8.0 |
| π-π Stacking | Aromatic Ring ··· Aromatic Ring | 3.40 - 3.80 nih.gov | 2.0 - 10.0 researchgate.net |
Fabrication of Ordered Nanostructures
The self-assembly properties of this compound derivatives can be harnessed to fabricate ordered nanostructures on surfaces. By depositing the molecules from solution onto a substrate like highly oriented pyrolytic graphite (B72142) (HOPG), it is possible to form two-dimensional (2D) crystalline monolayers. mdpi.com
Techniques such as scanning tunneling microscopy (STM) can be used to visualize these self-assembled nanostructures at the liquid-solid interface. mdpi.com The final structure of the monolayer is a result of the delicate balance between molecule-substrate interactions and intermolecular forces (halogen bonding and π-π stacking). By carefully designing the molecular structure—for instance, by adding alkyl chains to enhance surface adsorption—it is possible to control the packing arrangement and create specific nanopatterns, such as lamellae or more complex porous networks. mdpi.com These ordered nanostructures are of great interest for applications in nanoelectronics, catalysis, and sensing.
Precursors for Functional Polymeric Materials
The bromine atom on the this compound scaffold serves as a reactive site for polymerization reactions. This allows the rigid and photophysically active benzofuranodibenzofuran unit to be incorporated into the backbone of functional polymers.
These polymers are sought after for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their potential for high thermal stability, defined electronic properties, and good charge transport characteristics. The rigid, planar nature of the repeating unit can facilitate strong intermolecular π-π stacking in the solid state, which is crucial for efficient charge mobility.
Modern cross-coupling reactions are the primary methods for synthesizing these polymers. The bromo-derivative can be polymerized through reactions such as:
Suzuki Cross-Coupling: Reacting the bromo-derivative with a corresponding diboronic acid ester derivative in the presence of a palladium catalyst. This is a highly versatile and widely used method for forming carbon-carbon bonds. nih.gov
Yamamoto Coupling: A nickel-catalyzed homocoupling of the bromo-derivative, which directly links the monomer units together.
Stille Cross-Coupling: Coupling the bromo-derivative with an organostannane derivative, also catalyzed by palladium.
By copolymerizing the this compound monomer with other aromatic building blocks, the electronic and physical properties of the resulting polymer, such as the bandgap, solubility, and morphology, can be precisely tuned for specific device applications.
Conclusion and Future Perspectives
Summary of Current Research Landscape for 6-Bromobenzofurano[2,3-c]dibenzofuran Chemistry
The current research landscape for this compound is nascent, with specific studies on this particular heterocyclic aromatic compound being limited. The bulk of relevant research is situated within the broader context of polycyclic aromatic hydrocarbons (PAHs) and functionalized dibenzofurans. The scientific community has extensively investigated the parent dibenzofuran (B1670420) scaffold, particularly in the context of materials science. For instance, the selective fluorination or bromination of dibenzofuran at various positions has been explored for applications as host materials in phosphorescent organic light-emitting diodes (OLEDs). nih.govnih.gov These studies have systematically investigated how the position of the halogen substituent influences the material's parameters and the performance of the resulting devices. nih.govnih.gov
Research into brominated PAHs is also a mature field, with studies detailing their synthesis, formation mechanisms, and potential as precursors for environmentally persistent free radicals. fao.org The general focus has been on understanding their properties and reactivity, which provides a foundational knowledge base that can be extrapolated to more complex systems like this compound. However, dedicated research focusing on the unique properties and potential applications of the benzofurano[2,3-c]dibenzofuran ring system, let alone its specific bromo-derivative, is not yet prevalent in the scientific literature. Therefore, the current landscape is one of inference, where the potential of this compound is largely projected from the established chemistry of its constituent parts and related aromatic systems.
Challenges and Opportunities in Synthesis and Advanced Functionalization
The synthesis and advanced functionalization of this compound present both significant challenges and exciting opportunities for synthetic chemists.
Challenges:
Regioselectivity: Achieving regioselective bromination at the 6-position without the formation of undesired isomers is a significant hurdle. The intricate electronic nature of the fused ring system can lead to a mixture of products, complicating purification and characterization.
Late-Stage Functionalization: The reliable and regioselective functionalization of such a complex, unprotected molecule is a major challenge in synthetic chemistry. nih.govacs.orgscispace.com Introducing additional functional groups onto the core structure while the bromo-substituent is present requires careful selection of reaction conditions to avoid unwanted side reactions.
Opportunities:
Modern Synthetic Methods: The development of advanced synthetic methodologies offers promising avenues. For example, techniques like late-stage C-H bond functionalization could provide a more direct and efficient route to this and related compounds. nih.govacs.orgscispace.com
Cross-Coupling Reactions: The bromine atom on the 6-position serves as a versatile synthetic handle for a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings. nih.govnih.govrhhz.netacs.orgnih.govresearchgate.net This opens up the possibility of creating a diverse library of derivatives with tailored electronic and photophysical properties by introducing different aryl, alkyl, or heteroatom-containing groups.
Bromoboration: Recent advances in reactions like alkyne 1,1-bromoboration for the synthesis of brominated-boron-doped PAHs demonstrate the potential for innovative one-pot routes to complex, functionalized aromatic systems. nih.govrsc.org
A summary of potential functionalization reactions for this compound is presented in the table below.
| Reaction Type | Reagents and Conditions | Potential Product |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 6-Arylbenzofurano[2,3-c]dibenzofuran |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 6-Aminobenzofurano[2,3-c]dibenzofuran |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 6-Alkynylbenzofurano[2,3-c]dibenzofuran |
| Stille Coupling | Organostannane, Pd catalyst | 6-Alkyl/Arylbenzofurano[2,3-c]dibenzofuran |
| Heck Coupling | Alkene, Pd catalyst, base | 6-Alkenylbenzofurano[2,3-c]dibenzofuran |
Emerging Research Avenues in Tailored Materials Science and Chemical Sensing
The unique structural and electronic properties expected for this compound position it as a promising candidate for exploration in materials science and chemical sensing.
Materials Science:
Organic Electronics: Functionalized dibenzo[a,e]pentalenes, which share structural similarities, are known low-bandgap organic semiconductors. rsc.org By analogy, derivatives of this compound could be designed to have specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, making them suitable for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and OLEDs. researchgate.net The bromine atom allows for the introduction of electron-donating or -accepting groups to fine-tune these electronic properties. rsc.org
Luminescent Materials: The extended π-conjugated system of the core structure suggests that its derivatives could exhibit interesting photoluminescent properties. Halogen bonding and aromatic interactions can be used to control the solid-state packing of π-conjugated materials, which in turn influences their luminescent and electronic properties. acs.org
Chemical Sensing:
PAH Detection: There is a significant technological challenge in the rapid and reliable detection of PAHs, which are persistent environmental pollutants. acs.orgrsc.orgnih.govresearchgate.netnih.govnih.gov Sensor arrays using conjugated polymers have shown promise in discriminating between different PAHs. rsc.org The rigid and planar structure of this compound could serve as a core for designing new sensor materials. Functionalization via the bromo-substituent could introduce specific recognition sites for target analytes.
Surface-Enhanced Raman Scattering (SERS): SERS is a powerful technique for detecting trace amounts of analytes. acs.orgresearchgate.netnih.gov Nanoparticles functionalized with molecules capable of interacting with PAHs have been used to enhance their SERS signal. acs.orgresearchgate.net Derivatives of this compound could be designed to act as the functionalizing agent on such nanoparticles.
Potential for Further Theoretical and Experimental Synergy in Understanding Complex Polycyclic Systems
A synergistic approach combining theoretical calculations and experimental investigations will be crucial for unlocking the full potential of this compound and related complex polycyclic systems.
Predictive Modeling: Quantum chemical calculations, such as density functional theory (DFT), can predict the electronic properties, including HOMO/LUMO energy levels, band gaps, and absorption/emission spectra, of yet-to-be-synthesized derivatives. researchgate.netnih.govresearchgate.netarxiv.orgacs.org This can guide synthetic efforts towards molecules with desired characteristics. Theoretical models can also help to understand the mechanisms of formation and reactivity of these complex molecules. fao.org
Spectroscopic Characterization: The collaboration between theoretical and experimental researchers is essential for accurately interpreting spectroscopic data, such as NMR and absorption/emission spectra. rsc.orgresearchgate.netacs.org Computational models can aid in the assignment of complex spectra and provide a deeper understanding of the structure-property relationships. semanticscholar.orgresearchgate.net
Understanding Non-covalent Interactions: The study of complex aromatic systems often involves a delicate balance of non-covalent interactions, such as π-stacking. rsc.org The synergy between experimental and computational methods has been vital in building more accurate predictive models of these interactions, which are critical for designing materials with specific solid-state properties. rsc.org
The future of research into complex polycyclic systems like this compound will likely rely heavily on this interplay between theory and experiment to efficiently design and synthesize new functional materials. kent.ac.uk
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
